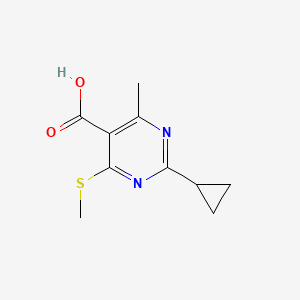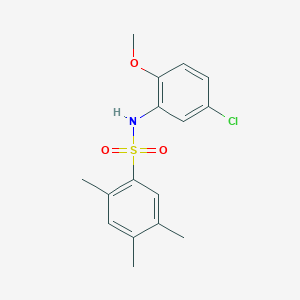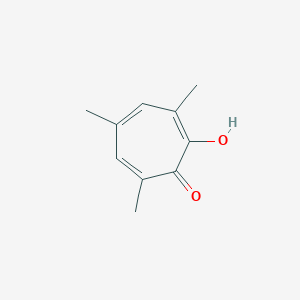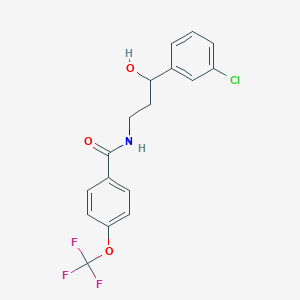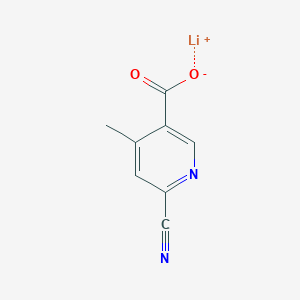
Lithium;6-cyano-4-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Lithium;6-cyano-4-methylpyridine-3-carboxylate” is a chemical compound with the CAS Number: 2241138-92-9 . It has a molecular weight of 168.08 . The IUPAC name for this compound is lithium 6-cyano-4-methylnicotinate .
Physical and Chemical Properties This compound is a powder at room temperature . The storage temperature for this compound is at room temperature .
Applications De Recherche Scientifique
1. Neuroprotective and Anti-Aging Properties
Lithium has been identified as a neuroprotective agent with potential anti-aging properties. A study on Caenorhabditis elegans demonstrated that exposure to lithium at clinically relevant concentrations increased survival during normal aging, potentially via altered gene expression related to nucleosome functions and chromatin structure (McColl et al., 2008).
2. Potential in MRI Contrast Agents
Research on a lithium-based compound, Li3cbda, has revealed its use in creating a stable, water-soluble Mn(ii) complex, which shows potential as a biocompatible T1-weighted MRI contrast agent (Khannam et al., 2017).
3. Role in Cellular Survival and Apoptosis
Lithium chloride, a form of lithium, has been shown to exhibit a biphasic dose-dependent effect on human breast cancer cells, influencing cell survival and apoptosis by regulating various signaling molecules and membrane potential alterations (Suganthi et al., 2012).
4. Enhancement of Anti-Inflammatory Effects
A study has indicated that lithium can potentiate anti-inflammatory effects when combined with xanthine and catechin molecules. This suggests a possible safe consumption of caffeine mixed with bioactive molecules along with lithium for bipolar disorder patients (Barbisan et al., 2017).
5. Impact on Circadian Rhythm
Lithium has been shown to influence the circadian clock through its inhibitory action on glycogen synthase kinase 3 (GSK3), thereby affecting the stability of the nuclear receptor Rev-erbα, a component of the circadian rhythm (Yin et al., 2006).
6. Application in Neurodegenerative Disorders
Lithium's inhibition of GSK-3 has implications for treating neurodegenerative disorders like Alzheimer's disease, as it affects tau phosphorylation and enhances microtubule assembly in neurons (Hong et al., 1997).
7. Lithium Distribution in the Brain
A study focusing on the distribution of lithium in the brain used the 6Li isotope and a nuclear reaction technique, providing insights into lithium's action mechanism in psychiatric practice (Thellier et al., 1980).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
lithium;6-cyano-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.Li/c1-5-2-6(3-9)10-4-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKECUKCLWZDCBC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=NC=C1C(=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
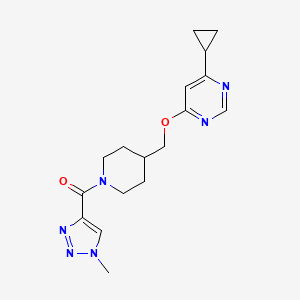

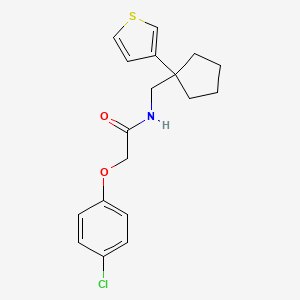
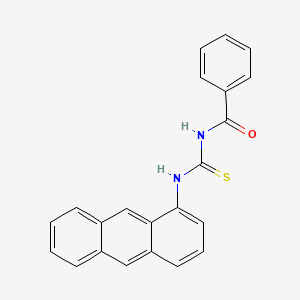
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2680682.png)
